![molecular formula C17H13NO3 B2509254 Methyl 3-benzoyl-1H-indole-4-carboxylate CAS No. 1448725-23-2](/img/structure/B2509254.png)
Methyl 3-benzoyl-1H-indole-4-carboxylate
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Overview
Description
“Methyl 3-benzoyl-1H-indole-4-carboxylate”, also known as MBIC, is a chemical compound with a complex molecular structure. It has been used as a reactant for the preparation of tryptophan dioxygenase inhibitors pyridyl-ethenyl-indoles as potential anticancer immunomodulators .
Molecular Structure Analysis
The molecular formula of “Methyl 3-benzoyl-1H-indole-4-carboxylate” is C17H13NO3. The InChI code is 1S/C17H13NO3/c1-21-17(20)12-8-5-9-14-15(12)13(10-18-14)16(19)11-6-3-2-4-7-11/h2-10,18H,1H3 .Physical And Chemical Properties Analysis
“Methyl 3-benzoyl-1H-indole-4-carboxylate” has a molecular weight of 279.3 .Scientific Research Applications
Cancer Treatment
Indole derivatives, such as Methyl 3-benzoyl-1H-indole-4-carboxylate, have been studied for their potential in cancer treatment . They have shown promising results in the treatment of various types of cancer cells .
Antimicrobial Applications
Indole derivatives have also been found to have antimicrobial properties . This makes them potentially useful in the development of new antimicrobial drugs .
Treatment of Various Disorders
Indole derivatives have attracted attention for their potential in treating various disorders in the human body . This includes a wide range of conditions, from neurological disorders to metabolic diseases .
Antiviral Applications
Some indole derivatives have shown antiviral properties . For example, certain derivatives have been found to inhibit the influenza A virus .
Anti-inflammatory Applications
Indole derivatives have also been studied for their anti-inflammatory properties . This could make them useful in the treatment of conditions such as arthritis and other inflammatory diseases .
Antioxidant Applications
Indole derivatives can also act as antioxidants . This means they could potentially be used to protect the body’s cells from damage caused by free radicals .
Antidiabetic Applications
Some indole derivatives have been found to have antidiabetic properties . This could potentially lead to new treatments for diabetes .
Antimalarial Applications
Indole derivatives have also been studied for their potential use in the treatment of malaria . This could lead to the development of new antimalarial drugs .
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 3-benzoyl-1H-indole-4-carboxylate, like other indole derivatives, is known to interact with multiple receptors in the body . These interactions are crucial in the treatment of various disorders such as cancer, microbial infections, and other types of diseases .
Mode of Action
The compound binds with high affinity to its targets, which can lead to a variety of biological responses
Biochemical Pathways
Indole derivatives have been found to affect various biochemical pathways. They possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Result of Action
Indole derivatives, in general, have shown various biologically vital properties, contributing to their application as biologically active compounds for treating various disorders .
properties
IUPAC Name |
methyl 3-benzoyl-1H-indole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-21-17(20)12-8-5-9-14-15(12)13(10-18-14)16(19)11-6-3-2-4-7-11/h2-10,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTZHPCALABRGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NC=C2C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-benzoyl-1H-indole-4-carboxylate |
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